molecular formula C16H21IO2 B14490434 Methyl 15-iodopentadec-9-ene-12,14-diynoate CAS No. 63948-95-8

Methyl 15-iodopentadec-9-ene-12,14-diynoate

Cat. No.: B14490434
CAS No.: 63948-95-8
M. Wt: 372.24 g/mol
InChI Key: STRFHRFJNOUVGF-UHFFFAOYSA-N
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Description

Methyl 15-iodopentadec-9-ene-12,14-diynoate is a chemical compound with the molecular formula C16H21IO2. It is characterized by the presence of an iodine atom, a pentadecene chain, and two diynoate groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 15-iodopentadec-9-ene-12,14-diynoate typically involves the iodination of a precursor compound. One common method involves the reaction of a pentadecene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol and a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 15-iodopentadec-9-ene-12,14-diynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce hydrocarbons. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

Methyl 15-iodopentadec-9-ene-12,14-diynoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 15-iodopentadec-9-ene-12,14-diynoate involves its interaction with specific molecular targets and pathways. The iodine atom and diynoate groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 15-bromopentadec-9-ene-12,14-diynoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 15-chloropentadec-9-ene-12,14-diynoate: Contains a chlorine atom instead of iodine.

    Methyl 15-fluoropentadec-9-ene-12,14-diynoate: Features a fluorine atom in place of iodine.

Uniqueness

Methyl 15-iodopentadec-9-ene-12,14-diynoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom enhances the compound’s ability to participate in various chemical reactions and may contribute to its biological activity .

Properties

CAS No.

63948-95-8

Molecular Formula

C16H21IO2

Molecular Weight

372.24 g/mol

IUPAC Name

methyl 15-iodopentadec-9-en-12,14-diynoate

InChI

InChI=1S/C16H21IO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h3,5H,2,4,6-8,10,12,14H2,1H3

InChI Key

STRFHRFJNOUVGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC=CCC#CC#CI

Origin of Product

United States

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